molecular formula C19H14N4O4 B15077832 methyl 2-amino-1-(1,3-benzodioxol-5-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

methyl 2-amino-1-(1,3-benzodioxol-5-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

Cat. No.: B15077832
M. Wt: 362.3 g/mol
InChI Key: OEOSLVFJJWOSEA-UHFFFAOYSA-N
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Description

Methyl 2-amino-1-(1,3-benzodioxol-5-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a complex organic compound that features a unique combination of functional groups and aromatic systems

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-1-(1,3-benzodioxol-5-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate typically involves multi-step organic reactions. . The final step often involves the esterification of the carboxylate group under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the employment of robust catalysts to minimize by-products and reduce purification steps.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-1-(1,3-benzodioxol-5-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylate ester can be reduced to the corresponding alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Methyl 2-amino-1-(1,3-benzodioxol-5-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-amino-1-(1,3-benzodioxol-5-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. For instance, in anticancer research, it has been shown to induce cell cycle arrest and apoptosis in certain cancer cell lines by modulating microtubule assembly . The compound’s structure allows it to bind to specific sites on tubulin, thereby inhibiting its polymerization and disrupting the mitotic process.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-1-(1,3-benzodioxol-5-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is unique due to its combination of the pyrrolo[2,3-b]quinoxaline core with the benzodioxole moiety, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for targeted research applications, particularly in medicinal chemistry.

Properties

Molecular Formula

C19H14N4O4

Molecular Weight

362.3 g/mol

IUPAC Name

methyl 2-amino-1-(1,3-benzodioxol-5-yl)pyrrolo[3,2-b]quinoxaline-3-carboxylate

InChI

InChI=1S/C19H14N4O4/c1-25-19(24)15-16-18(22-12-5-3-2-4-11(12)21-16)23(17(15)20)10-6-7-13-14(8-10)27-9-26-13/h2-8H,9,20H2,1H3

InChI Key

OEOSLVFJJWOSEA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC5=C(C=C4)OCO5)N

Origin of Product

United States

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